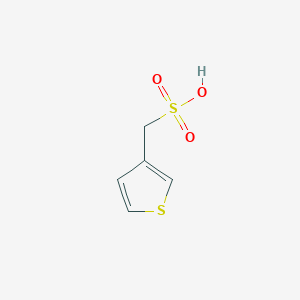

thiophen-3-ylmethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

thiophen-3-ylmethanesulfonic acid is a heterocyclic organic compound that features a thiophene ring substituted with a methanesulfonic acid group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of the sulfonic acid group enhances the compound’s solubility in water, making it useful in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-ylmethanesulfonic acid typically involves the sulfonation of thiophene derivatives. One common method is the reaction of thiophene with chloromethanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities and enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: thiophen-3-ylmethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group, altering the compound’s reactivity and properties.

Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups, to create new derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfonate or sulfinate derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Aplicaciones Científicas De Investigación

thiophen-3-ylmethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents, making them valuable in drug discovery and development.

Medicine: Some thiophene derivatives are used in the formulation of pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors, highlighting its versatility in industrial applications.

Mecanismo De Acción

The mechanism of action of thiophen-3-ylmethanesulfonic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound can inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfonic acid group enhances the compound’s ability to interact with polar and charged biomolecules, facilitating its binding to target sites.

Comparación Con Compuestos Similares

Thiophene-2-sulfonic acid: Another thiophene derivative with a sulfonic acid group at the 2-position.

Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 3-position.

Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.

Comparison: thiophen-3-ylmethanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct solubility and reactivity characteristics compared to other thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring high solubility and specific chemical reactivity.

Actividad Biológica

Thiophen-3-ylmethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a sulfonic acid derivative of thiophene, a heterocyclic compound known for its diverse biological activities. The presence of the thiophene ring is significant as it contributes to the compound's interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds derived from thiophene have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on T98G Cells

A study investigated the cytotoxic activity of di(3-thienyl)methanol derivatives against T98G brain cancer cells. The results indicated that treatment with these compounds induced cell death in a concentration-dependent manner. The IC50 values for these compounds ranged between 60–200 µg/mL, demonstrating their potential as anticancer agents .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Di(3-thienyl)methanol | 60–200 | T98G |

| Control (Cisplatin) | 13.3 ± 0.61 | MCF-7 |

Antimicrobial Activity

Thiophenes are also recognized for their antimicrobial properties. Research has indicated that this compound exhibits antibacterial activity against common pathogens.

Antimicrobial Efficacy

In vitro studies have shown that thiophene derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | 6.3 |

| Escherichia coli | This compound | 25 |

The mechanisms underlying the biological activities of thiophenes are varied and complex. The presence of the thiophene ring can influence enzyme inhibition and cellular uptake mechanisms, contributing to the observed anticancer and antimicrobial effects.

Enzyme Inhibition Studies

Research indicates that certain thiophene derivatives may act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, dual inhibition of glycinamide ribonucleotide formyltransferase has been observed in some studies, suggesting a targeted approach to cancer therapy .

Pharmacokinetics and Toxicity Profile

Understanding the pharmacokinetics and toxicity profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies using computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) properties for certain thiophene derivatives .

Propiedades

IUPAC Name |

thiophen-3-ylmethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMHIWZYRJCESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.